Ethyl 3-(2-furyl)acrylate
Description
Ethyl 3-(2-furyl)acrylate (CAS: 187269-42-7) is an α,β-unsaturated ester featuring a furan substituent at the β-position. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol. The compound is characterized by a planar, conjugated system due to the acrylate group and the aromatic furan ring, enabling applications in polymer chemistry, antimicrobial agent synthesis, and as a precursor for light stabilizers and luminophores . Its electron-withdrawing acrylate group modifies the electronic properties of the furan ring, influencing reactivity in cycloaddition reactions and photochemical transformations .
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(furan-2-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZBTMXISMOMAE-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous liquid; Sweet aroma | |
| Record name | (E)-Ethyl 3-(2-furyl)acrylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | (E)-Ethyl 3-(2-furyl)acrylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.090-1.096 | |
| Record name | (E)-Ethyl 3-(2-furyl)acrylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
53282-12-5, 623-20-1 | |
| Record name | Ethyl (2E)-3-(2-furanyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53282-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 3-(2-furyl)acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(2-furyl)acrylate, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053282125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-furanacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4686 | |
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| Record name | Ethyl 3-(2-furyl)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYL FURFURACRYLATE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89NQL84I8H | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(2-furyl)acrylate can be synthesized through the Knoevenagel condensation reaction between 5-substituted-2-furaldehydes and malonic acid using piperidinium acetate as an acidic ionic liquid catalyst . The reaction is typically carried out under solvent-free conditions to afford good to excellent yields of the desired product. The crude compound is then purified by column chromatography over silica gel using chloroform as the eluent .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the esterification of 3-(2-furyl)acrylic acids using heterogeneous acid catalysts such as methanesulfonic acid on silica gel (MeSO3H/SiO2) . Additionally, dimethyl carbonate can be used as a sustainable reagent for base-catalyzed transesterification reactions .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-furyl)acrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Substitution: The compound can participate in substitution reactions, particularly at the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation is typically performed using hydrogen gas (H2) and Pd/C.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Saturated esters and alcohols.
Substitution: Halogenated furans and other substituted derivatives.
Scientific Research Applications
Ethyl 3-(2-furyl)acrylate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is employed as a flavoring agent in the food industry due to its pleasant aroma and taste.
Mechanism of Action
The mechanism of action of ethyl 3-(2-furyl)acrylate involves its interaction with molecular targets and pathways within biological systems. The furan ring and acrylate ester group contribute to its reactivity and ability to form covalent bonds with biomolecules. This interaction can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
Ethyl Cinnamate (Ethyl 3-Phenylacrylate)
- Structure : Ethyl cinnamate (C₁₁H₁₂O₂) replaces the 2-furyl group with a phenyl ring.
- Reactivity : Unlike Ethyl 3-(2-furyl)acrylate, ethyl cinnamate undergoes [2+2] photodimerization in solution or solid-state, yielding cyclobutane derivatives (e.g., truxillates) . This compound’s furan ring may instead participate in Diels-Alder reactions due to its diene character.
- Applications : Ethyl cinnamate is primarily used in fragrances and flavorings, whereas this compound is leveraged in functional polymers and antimicrobial agents .
Ethyl 3-(3,4-Dihydroxyphenyl)acrylate (Ethyl Caffeate)
- Structure : Features a catechol (3,4-dihydroxyphenyl) group instead of 2-furyl.
- Bioactivity : Ethyl caffeate exhibits significant antiviral properties, inhibiting HIV replication in vitro and modulating immune responses . In contrast, this compound’s bioactivity is less documented but includes antimicrobial applications .
- Stability: Ethyl caffeate’s phenolic hydroxyl groups make it prone to oxidation, whereas the furan ring in this compound offers greater stability under acidic conditions .
Ethyl 3-(5-Phenylfuran-2-yl)acrylate
Ethyl 3-(Furan-3-yl)acrylate
- Structure : Substitutes the 2-furyl group with a 3-furyl isomer.
- Reactivity : The 3-furyl group lacks the conjugation symmetry of the 2-furyl derivative, reducing its efficacy as a diene in Diels-Alder reactions. This positional isomerism significantly impacts synthetic utility .
Research Findings and Mechanistic Insights
- Photochemical Behavior: this compound undergoes E-Z isomerization in methanol under UV irradiation, similar to 3-(2-thienyl)acrylic acid . However, solid-state reactions yield photodimers, suggesting microenvironment-dependent reactivity .
- Synthetic Utility : this compound serves as a precursor for trifluoromethylated indole derivatives via reactions with electrophilic reagents like PhICF₃Cl, demonstrating its versatility in medicinal chemistry .
Biological Activity
Ethyl 3-(2-furyl)acrylate is a compound that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and agriculture. This article provides a detailed examination of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a furan ring, which imparts unique chemical properties. Its molecular formula is , and it exists as a viscous liquid with a boiling point of approximately 230-233 °C.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties, particularly against various fungal strains. A related compound, propyl (E)-3-(furan-2-yl) acrylate, demonstrated significant antifungal activity against Candida species, suggesting that this compound may share similar properties .
- Minimum Inhibitory Concentrations (MICs) :
- Propyl (E)-3-(furan-2-yl) acrylate: 64 to 512 μg/mL
- Amphotericin B: 1 to 2 μg/mL
- Fluconazole: 32 to 256 μg/mL
This suggests that while this compound may not be as potent as established antifungals, it could have synergistic effects when combined with other antifungal agents.
2. Interaction with Biomolecules
Studies have shown that this compound can interact with various biomolecules, potentially influencing metabolic pathways. Its structural characteristics suggest possible applications in drug development, particularly in targeting carbohydrate metabolism.
Synthesis Methods
This compound can be synthesized through several methods, often involving the reaction of furaldehyde derivatives with malonic acid or other reagents under specific conditions. The synthesis can be performed under solvent-free conditions, enhancing its appeal in sustainable chemistry practices.
Case Study: Antifungal Activity Assessment
A study evaluated the antifungal effects of propyl (E)-3-(furan-2-yl) acrylate against Candida albicans and other species. The results indicated that this class of compounds could effectively inhibit fungal growth and promote morphological changes in fungal cells:
- Findings :
- Reduction in virulence structures such as pseudohyphae and blastoconidia.
- Potential for use in combination therapies to enhance efficacy against resistant strains.
The mechanism of action for this compound is still under investigation. Initial studies suggest that it may affect biochemical pathways related to carbohydrate metabolism and could serve as a precursor for developing new therapeutic agents.
Table 1: Comparison of Antifungal Activities
| Compound | MIC (μg/mL) | Activity Level |
|---|---|---|
| This compound | TBD | Moderate |
| Propyl (E)-3-(furan-2-yl) acrylate | 64-512 | High |
| Amphotericin B | 1-2 | Very High |
| Fluconazole | 32-256 | High |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
